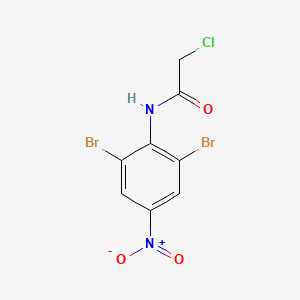

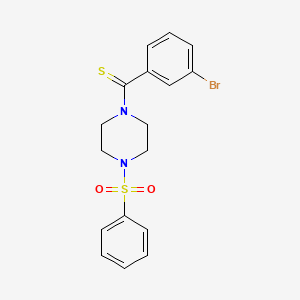

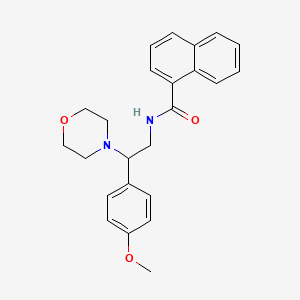

2-chloro-N-(2,6-dibromo-4-nitrophényl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide” is a synthetic intermediate . It has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity . It can also be used as a reactant/reagent for synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .

Synthesis Analysis

A novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide has been reported . The method involves taking p-nitroaniline as a raw material, carrying out acyl chlorination reaction with chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide, and carrying out methylation reaction with methylating agent to obtain the target product .Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving “2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide” can be complex. For instance, on hydrolysis, compound (10) converted to corresponding phenoxy acid (11) and finally this on coupling with 2-amino-4-(4-bromophenyl)thiazole (12) in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound (13) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide” can be determined using various analytical techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .Mécanisme D'action

Target of Action

It is known that similar compounds interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .

Biochemical Pathways

It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .

Result of Action

It is likely that the compound influences the function of its targets, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized in the body .

Avantages Et Limitations Des Expériences En Laboratoire

DBNPA is a highly effective biocide that is widely used in laboratory experiments. Its broad-spectrum activity makes it useful in a wide range of applications. However, its toxicity to aquatic organisms and potential for skin and eye irritation must be taken into consideration when using it in experiments. Additionally, its effectiveness against biofilms can make it difficult to remove from laboratory equipment and surfaces.

Orientations Futures

There are many potential future directions for research on DBNPA. One area of research could focus on developing more environmentally friendly alternatives to DBNPA that are less toxic to aquatic organisms. Another area of research could focus on improving the efficacy of DBNPA against biofilms. Additionally, research could be done to explore the potential use of DBNPA in medical applications, such as disinfecting medical equipment and preventing infections in surgical settings.

Conclusion:

In conclusion, DBNPA is a highly effective biocide that is widely used in scientific research. Its broad-spectrum activity and effectiveness against biofilms make it useful in a wide range of applications. However, its toxicity to aquatic organisms and potential for skin and eye irritation must be taken into consideration when using it in experiments. There are many potential future directions for research on DBNPA, including developing more environmentally friendly alternatives, improving its efficacy against biofilms, and exploring its potential use in medical applications.

Méthodes De Synthèse

DBNPA is synthesized through the reaction of 2,6-dibromo-4-nitrophenol with chloroacetyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography.

Applications De Recherche Scientifique

- 2-chloro-N-(2,6-dibromo-4-nitrophényl)acétamide a été étudié pour son potentiel en tant que pesticide ou herbicide. Les chercheurs explorent son efficacité dans le contrôle des ravageurs, des mauvaises herbes et des plantes envahissantes en raison de sa structure chimique unique et de ses substituants brome .

- Le composé a été utilisé dans la synthèse de colorants dispersés bleus. Ces colorants trouvent des applications dans les textiles, l'impression à jet d'encre et autres procédés de coloration .

- Les scientifiques ont étudié l'activité antimicrobienne de ce composé. Ses groupes brome et nitro peuvent contribuer à inhiber la croissance microbienne, ce qui le rend pertinent pour la recherche pharmaceutique .

- Les chercheurs explorent son potentiel en science des matériaux, y compris le développement de matériaux fonctionnels, de revêtements ou de nanoparticules. La combinaison unique d'halogènes et de groupes nitro pourrait conduire à des propriétés intéressantes .

- Bien que les données soient limitées, la structure du composé suggère des applications potentielles dans la découverte de médicaments. Les chimistes médicinaux étudient ses interactions avec les cibles biologiques et évaluent ses propriétés pharmacologiques .

- Compte tenu de sa structure halogénée, les chercheurs peuvent étudier son devenir environnemental, sa persistance et son impact potentiel sur les écosystèmes. Comprendre son comportement dans le sol, l'eau et l'air est crucial pour l'évaluation des risques .

Recherche sur les pesticides et les herbicides

Synthèse des colorants

Propriétés antimicrobiennes

Science des matériaux et nanotechnologie

Chimie médicinale

Études environnementales

Analyse Biochimique

Biochemical Properties

It is known that compounds with similar structures can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from simple binding to complex enzymatic reactions.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .

Metabolic Pathways

It is possible that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClN2O3/c9-5-1-4(13(15)16)2-6(10)8(5)12-7(14)3-11/h1-2H,3H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZYUNXEARRGLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)NC(=O)CCl)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2457345.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2457348.png)

![(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457349.png)

![2-[(Methylamino)methyl]cyclohexan-1-ol](/img/structure/B2457354.png)

![N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2457361.png)

![Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457366.png)